Trilaurin-d15
Description
Glyceryl tri(dodecanoate-11,11,12,12,12-d5) (CAS: 1219805-25-0) is a deuterium-labeled triglyceride in which five hydrogen atoms on the dodecanoate (laurate) chains are replaced with deuterium at positions 11 and 12. Its molecular formula is C₃₉H₅₉D₁₅O₆, with a molecular weight of 639.01 g/mol . This compound is a white solid with a melting point of 46–47°C and is stable under recommended storage conditions. It is classified as non-hazardous under GHS guidelines and is primarily used as a stable isotope tracer in metabolic studies, lipidomics, and mass spectrometry (MS)-based assays .
Properties
Molecular Formula |
C39H74O6 |
|---|---|
Molecular Weight |
654.1 g/mol |
IUPAC Name |
2,3-bis(11,11,12,12,12-pentadeuteriododecanoyloxy)propyl 11,11,12,12,12-pentadeuteriododecanoate |
InChI |
InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |
InChI Key |
VMPHSYLJUKZBJJ-NLBPYYKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyceryl tri(dodecanoate-11,11,12,12,12-d5) typically involves the esterification of glycerol with deuterated dodecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of glyceryl tri(dodecanoate-11,11,12,12,12-d5) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Glyceryl tri(dodecanoate-11,11,12,12,12-d5) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and deuterated dodecanoic acid.
Transesterification: The compound can participate in transesterification reactions with other alcohols, leading to the exchange of ester groups.
Oxidation: Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Glycerol and deuterated dodecanoic acid.
Transesterification: New esters and glycerol.
Oxidation: Oxidized derivatives of glyceryl tri(dodecanoate-11,11,12,12,12-d5).
Scientific Research Applications
Glyceryl tri(dodecanoate-11,11,12,12,12-d5) has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biological Studies: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medical Research: Investigated for its potential use in drug delivery systems and as a model compound for studying lipid metabolism.
Industrial Applications: Utilized in the development of deuterated compounds for various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of glyceryl tri(dodecanoate-11,11,12,12,12-d5) is primarily related to its role as a tracer in metabolic studies. The deuterium labeling allows researchers to track the compound’s metabolic pathways and interactions within biological systems. The compound’s ester bonds can be hydrolyzed by enzymes such as lipases, releasing glycerol and deuterated dodecanoic acid, which can then be further metabolized.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Metabolic Study Outcomes
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of Glyceryl Tri(dodecanoate-11,11,12,12,12-d5) for experimental design?
- Answer : The compound is a white solid with a molecular weight of 639.01 g/mol and a melting point of 46–47°C. It is stable under recommended storage conditions but should avoid contact with strong oxidizers, acids, or bases. Handling requires precautions to prevent skin/eye contact and inhalation of aerosols. Safety measures include using gloves, safety glasses, and ventilation . Its molecular formula is C₃₉H₅₉D₁₅O₆ , with >98% purity and isotopic labeling at positions 11 and 12 of the dodecanoate chains .
Q. How does the deuterium labeling in this compound enhance its utility in tracer studies?
- Answer : The deuterium atoms at positions 11, 11, 12, 12, and 12 on the dodecanoate chains minimize metabolic interference while enabling precise tracking via mass spectrometry (MS). This labeling strategy avoids common β-oxidation sites in fatty acids, ensuring isotopic integrity during lipid metabolism studies .
Q. What spectroscopic methods are recommended for structural characterization?
- Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm deuterium placement and ester linkages.
- Mass Spectrometry (MS) : High-resolution MS (e.g., HR-LCMS) validates molecular weight (654.10 g/mol) and isotopic enrichment (99 atom % D) .
- Infrared Spectroscopy (IR) : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-D vibrational modes .
Advanced Research Questions
Q. What methodological challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?
- Answer :
- Matrix Effects : Co-eluting lipids in biological samples (e.g., algae, plasma) may suppress ionization. Use deuterated internal standards (e.g., Glyceryl Tri(hexadecanoate-2,2-d2)) to normalize recovery rates (82–90%) .
- Stability : Conduct freeze-thaw cycle tests (3 cycles recommended) to assess analyte integrity (recoveries: 88–90%). Store samples at -80°C with desiccants to prevent hydrolysis .
- Extraction Efficiency : Optimize solvent systems (e.g., chloroform-methanol mixtures) for lipid extraction, validated via spike-and-recovery experiments .
Q. How can researchers address the lack of toxicological data (e.g., LD₅₀) for in vivo applications?
- Answer : While acute toxicity data are unavailable, chronic exposure studies should follow OECD guidelines. Preliminary assessments should:
- Prioritize dermal/ocular irritation tests (evidence suggests potential irritation ).
- Implement institutional biosafety protocols (e.g., PPE, fume hoods) as the compound is classified as non-hazardous but may cause respiratory or skin irritation .
Q. What experimental designs are optimal for studying its role in lipid metabolism using isotopic tracing?
- Answer :
- In Vitro : Incubate with hepatocyte or adipocyte cultures. Monitor deuterium retention in β-oxidation byproducts (e.g., acetyl-CoA) via LC-MS/MS .
- In Vivo : Administer orally to model organisms (e.g., rodents) and analyze tissue-specific incorporation into triglycerides or phospholipids. Use kinetic modeling to estimate turnover rates .
- Control Experiments : Compare with non-deuterated analogs to validate isotopic effects on enzyme kinetics .
Data Interpretation and Contradictions
Q. How should researchers reconcile discrepancies in stability data across studies?
- Answer : Variability in recovery rates (e.g., 82–95% in algae matrices ) may stem from differences in matrix composition or extraction protocols. Validate methods using standardized QC samples (low/high concentrations) and replicate analyses (≥5 replicates) .
Methodological Best Practices
Q. What protocols ensure reliable synthesis of deuterated analogs like Glyceryl Tri(dodecanoate-d₅)?
- Answer :
- Deuterium Incorporation : Use acid-catalyzed esterification of glycerol with deuterated dodecanoic acid (e.g., D₅-dodecanoic acid). Verify isotopic purity via NMR/MS .
- Purification : Employ silica gel chromatography to remove unreacted fatty acids. Confirm purity (>98%) using HPLC-ELSD .
Regulatory and Safety Compliance
Q. What regulatory classifications apply to this compound in the U.S. and Canada?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
